2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a benzenesulfonyl group and an acetamide side chain linked to a 3-chloro-4-methylphenyl moiety. Its molecular formula is C₂₀H₁₇ClN₃O₄S, with a molecular weight of 430.88 g/mol.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-13-7-8-14(11-16(13)20)21-17(24)12-23-19(25)10-9-18(22-23)28(26,27)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNHZLRBDWGAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with a suitable pyridazinone derivative under controlled conditions to form the desired dihydropyridazinone intermediate. Finally, the intermediate is coupled with 3-chloro-4-methylphenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:
Antimicrobial Activity
Research indicates that similar compounds within the pyridazinone class demonstrate significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) reported between 6.28 to 6.72 mg/mL . This suggests that the compound may possess similar antimicrobial efficacy.
Anti-inflammatory Properties
The presence of the sulfonyl group in the structure may contribute to anti-inflammatory effects. Compounds with similar moieties have been studied for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that pyridazinone derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related targets warrant further investigation .
Drug Development
The compound can serve as a scaffold for synthesizing more complex molecules with enhanced biological activities. Its structure allows for modifications that could improve potency or selectivity against specific biological targets.
Enzyme Inhibition
Potential mechanisms of action include enzyme inhibition, where the compound may interfere with specific enzymes involved in disease pathways, thus providing therapeutic effects in conditions such as cardiovascular diseases or cancer .
Case Studies and Research Findings
Several studies have explored related compounds and their applications:
- A study on bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues demonstrated significant inhibition of phosphodiesterase III (PDE III), which is crucial for cardiac function and could lead to new treatments for heart disease .
- Another investigation focused on the synthesis and evaluation of pyridazinone derivatives revealed promising results in terms of their pharmacological profiles, suggesting that modifications to the core structure can yield compounds with improved efficacy.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group may act as a pharmacophore, binding to specific sites on the target molecule and modulating its activity. The dihydropyridazinone core and acetamide moiety contribute to the compound’s overall binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Key Structural and Functional Insights
Lipophilicity : The 3-chloro-4-methylphenyl acetamide side chain increases lipophilicity compared to acetic acid derivatives, favoring oral bioavailability .
Steric Effects : The para-substituted benzenesulfonyl group minimizes steric hindrance compared to ortho-chloro derivatives, enabling better target engagement .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide is a member of the pyridazinone family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 413.4 g/mol. The structure features a benzenesulfonyl group and a chloro-methylphenyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.4 g/mol |
| CAS Number | 1105232-33-4 |
Antimicrobial Properties
Research indicates that pyridazinone derivatives exhibit antimicrobial properties. A study evaluating similar compounds demonstrated that modifications in the sulfonamide group enhanced their antibacterial activity against various pathogens, suggesting that This compound may also possess significant antimicrobial effects .
Phosphodiesterase Inhibition
The compound is hypothesized to act as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP, which are involved in various signaling pathways. Inhibitors of PDEs have therapeutic potential in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Preliminary data suggest that compounds with similar structures can inhibit PDE activities significantly .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from studies on related pyridazinone derivatives. These compounds have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. For instance, sulfonamide derivatives have demonstrated efficacy in reducing eosinophilic infiltration in lung tissues during allergic reactions .
The mechanism by which This compound exerts its effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
- Receptor Interaction : It could bind to receptors that modulate cellular signaling pathways related to inflammation and infection.
- Cyclic Nucleotide Regulation : By inhibiting PDEs, it may increase levels of cAMP or cGMP, leading to downstream effects such as vasodilation or reduced inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of pyridazinone derivatives:
- Study on PDE Inhibition : A series of pyridazinone compounds were synthesized and evaluated for their ability to inhibit PDE IV, showing promising results in reducing airway inflammation in animal models .
- Antimicrobial Assessment : Compounds structurally similar to the target compound were tested against bacterial strains, revealing significant antibacterial activity that warrants further investigation into the specific effects of the benzenesulfonyl group .
- Inflammation Models : Research involving animal models of asthma demonstrated that related compounds could effectively reduce airway hyperreactivity and eosinophil accumulation in lung tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
